molecular formula C8H6F2O2 B011212 3,5-Difluorophenylacetic acid CAS No. 105184-38-1

3,5-Difluorophenylacetic acid

Cat. No.: B011212
CAS No.: 105184-38-1
M. Wt: 172.13 g/mol
InChI Key: IGGNSAVLXJKCNH-UHFFFAOYSA-N
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Description

3,5-Difluorophenylacetic acid (CAS 105184-38-1) is a fluorinated aromatic compound with the molecular formula C₈H₆F₂O₂ and a molar mass of 172.13 g/mol. It exists as a light yellow crystalline powder with a melting point of 68–70°C and a density of approximately 1.301 g/cm³ . Its pKa is 3.90, indicative of moderate acidity, influenced by the electron-withdrawing fluorine substituents on the phenyl ring .

Preparation Methods

Grignard Reaction-Based Synthesis

Reaction Overview

The Grignard method involves a three-step sequence starting from 3,5-difluorobromobenzene. The process leverages the nucleophilic addition of a Grignard reagent to diethyl oxalate, followed by hydrolysis and reduction to yield the target compound .

Stepwise Procedure

  • Grignard Formation :
    Magnesium metal reacts with 3,5-difluorobromobenzene in anhydrous tetrahydrofuran (THF) to generate the corresponding Grignard reagent. This intermediate is then treated with diethyl oxalate, forming ethyl 3,5-difluorobenzoylformate .

    3,5-Difluorobromobenzene+MgArMgBr(Ar = 3,5-difluorophenyl)\text{3,5-Difluorobromobenzene} + \text{Mg} \rightarrow \text{ArMgBr} \quad (\text{Ar = 3,5-difluorophenyl}) ArMgBr+EtOOC-COOEtEtOOC-C(O)Ar\text{ArMgBr} + \text{EtOOC-COOEt} \rightarrow \text{EtOOC-C(O)Ar}
  • Alkaline Hydrolysis :
    The ester intermediate undergoes hydrolysis with potassium hydroxide (KOH) in aqueous ethanol, yielding 3,5-difluorobenzoylformic acid .

    EtOOC-C(O)Ar+KOHHOOC-C(O)Ar+EtOH\text{EtOOC-C(O)Ar} + \text{KOH} \rightarrow \text{HOOC-C(O)Ar} + \text{EtOH}
  • Reduction with Hydrazine Hydrate :
    The ketone group in the hydrolyzed product is reduced to a methylene group using hydrazine hydrate under reflux conditions, affording this compound with an overall yield of 68% .

    HOOC-C(O)Ar+N2H4HOOC-CH2Ar\text{HOOC-C(O)Ar} + \text{N}_2\text{H}_4 \rightarrow \text{HOOC-CH}_2\text{Ar}

Key Advantages

  • High Yield : The process achieves a competitive overall yield (68%) .

  • Regioselectivity : The Grignard reaction ensures precise substitution at the 3,5-positions.

Diazotization and Hydrolysis Approach

Reaction Overview

This method, detailed in a 2017 patent, employs a diazotization reaction followed by hydrolysis to construct the acetic acid side chain . The starting material, 3,5-difluoroaniline, undergoes diazotization and trichloroethylation before acidic hydrolysis.

Stepwise Procedure

  • Diazotization and Trichloroethylation :
    3,5-Difluoroaniline is diazotized with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C. The resulting diazonium salt reacts with vinylidene chloride (CH₂=CCl₂) in the presence of a copper catalyst (e.g., copper acetate) and a phase-transfer agent (e.g., tetrabutylammonium chloride), forming 1-(2,2,2-trichloroethyl)-3,5-difluorobenzene .

    ArNH2+NaNO2+HClArN2+Cl(Ar = 3,5-difluorophenyl)\text{ArNH}_2 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{ArN}_2^+\text{Cl}^- \quad (\text{Ar = 3,5-difluorophenyl}) ArN2+Cl+CH2CCl2Ar-CH2CCl3\text{ArN}_2^+\text{Cl}^- + \text{CH}_2\text{CCl}_2 \rightarrow \text{Ar-CH}_2\text{CCl}_3
  • Acidic Hydrolysis :
    The trichloroethyl intermediate is hydrolyzed with 25% HCl at 80–95°C, cleaving the C-Cl bonds to yield this compound. The final product is purified via recrystallization from toluene, achieving >99% purity .

    Ar-CH2CCl3+H2OAr-CH2COOH+3HCl\text{Ar-CH}_2\text{CCl}_3 + \text{H}_2\text{O} \rightarrow \text{Ar-CH}_2\text{COOH} + 3\text{HCl}

Key Advantages

  • Scalability : The patent reports a 50–60% isolated yield (168 g from 250 g starting material) .

  • Cost-Effectiveness : Uses inexpensive reagents like HCl and sodium nitrite.

Comparative Analysis of Synthetic Methods

Reaction Efficiency

ParameterGrignard Method Diazotization Method
Starting Material3,5-Difluorobromobenzene3,5-Difluoroaniline
Number of Steps32
Overall Yield68%50–60%
Catalyst SystemMg, KOH, N₂H₄Cu(II), TBAC
PurityNot specified>99%

Practical Considerations

  • Grignard Method : Requires anhydrous conditions and specialized handling of pyrophoric reagents.

  • Diazotization Method : Operates under milder temperatures but involves hazardous HCl and vinylidene chloride.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

3,5-Difluorophenylacetic acid is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

  • Antihypertensive Drugs : It is a key intermediate in the synthesis of losartan, a medication used to treat high blood pressure and protect kidney function in patients with type 2 diabetes .
  • Anti-inflammatory Agents : The compound is involved in the production of non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used for pain relief and inflammation reduction.
  • Antiviral Drugs : Research indicates its potential role in synthesizing antiviral agents, enhancing therapeutic options against viral infections.

Agrochemical Applications

In the agrochemical sector, this compound serves as a building block for various pesticides and herbicides:

  • Fungicides : It is used in the synthesis of difenoconazole, a fungicide effective against a range of fungal diseases affecting crops .
  • Herbicides : The compound's structure allows for modifications leading to the development of new herbicides that target specific weed species while minimizing environmental impact.

Materials Science Applications

The versatility of this compound extends to materials science:

  • Polymer Synthesis : It is employed in creating polyesters used in fibers, films, and plastics. The incorporation of fluorinated groups can enhance the thermal and chemical stability of these materials .
  • Coatings : The compound can be used to develop coatings with improved resistance to solvents and chemicals, making it suitable for industrial applications.

Case Study 1: Synthesis of Antihypertensive Drugs

A study demonstrated the efficient synthesis of losartan using this compound as an intermediate. The process involved several steps including the formation of key intermediates through nucleophilic substitution reactions . This method not only improved yield but also reduced the number of steps compared to traditional methods.

Case Study 2: Development of New Agrochemicals

Research highlighted the use of this compound in developing new herbicides with enhanced selectivity and lower toxicity profiles. Field trials showed that these new formulations effectively controlled weed populations while preserving crop health .

Summary Table of Applications

Application AreaSpecific UsesKey Compounds Involved
PharmaceuticalsAntihypertensive (losartan), anti-inflammatoryLosartan
AgrochemicalsFungicides (difenoconazole), herbicidesDifenoconazole
Materials SciencePolymer production (polyesters), coatingsVarious fluorinated polymers

Mechanism of Action

The mechanism of action of 3,5-difluorophenylacetic acid involves its interaction with specific molecular targets. For instance, it inhibits gamma-secretase, an enzyme responsible for the cleavage of amyloid precursor protein, which is implicated in Alzheimer’s disease . The fluorine atoms enhance its binding affinity and specificity to the target enzyme, making it a potent inhibitor.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorophenylacetic Acid Derivatives

The table below compares 3,5-Difluorophenylacetic acid with positional isomers and related fluorinated analogs:

Compound Name CAS No. Molecular Formula Melting Point (°C) Key Properties/Applications Reference
This compound 105184-38-1 C₈H₆F₂O₂ 68–70 pKa 3.90; LCD intermediates, pharmaceuticals
2,4-Difluorophenylacetic acid 81228-09-3 C₈H₆F₂O₂ 117–119 Higher melting point; irritant (R36/37/38)
2,5-Difluorophenylacetic acid 85068-27-5 C₈H₆F₂O₂ 123–127 Used in custom synthesis; similar hazards
2,4,6-Trifluorophenylacetic acid 209991-63-9 C₈H₅F₃O₂ N/A Enhanced electronegativity; bioactive research
3,5-Difluorobenzoic acid 455-40-3 C₇H₄F₂O₂ N/A Carboxylic acid group; lower pKa (~4.2)

Key Observations:

  • Positional Isomerism : The position of fluorine atoms significantly impacts physical properties. For example, 2,5-Difluorophenylacetic acid has a higher melting point (123–127°C ) than the 3,5-isomer, likely due to differences in crystal packing or hydrogen bonding .
  • Functional Group Effects : 3,5-Difluorobenzoic acid (carboxylic acid) has stronger acidity compared to the acetic acid derivative, making it more reactive in esterification or amidation reactions .
  • Electron-Withdrawing Effects : Trifluorinated analogs (e.g., 2,4,6-Trifluorophenylacetic acid ) exhibit increased electronegativity, altering solubility and reactivity in synthetic pathways .

Non-Fluorinated Analogs

Compound Name CAS No. Molecular Formula Melting Point (°C) Key Differences Reference
3,5-Dimethylphenylacetic acid 42288-46-0 C₁₀H₁₂O₂ N/A Electron-donating methyl groups; reduced acidity
  • Electronic Effects : Replacement of fluorine with methyl groups (3,5-Dimethylphenylacetic acid ) shifts electronic properties from electron-withdrawing to electron-donating, affecting interactions in catalysis or drug design .

Commercial Availability and Pricing

  • This compound is supplied by multiple vendors (e.g., Santa Cruz Biotechnology, Skyrun Industrial) at ~$53/g .
  • 2,5-Difluorophenylacetic acid is priced at $400/10g, reflecting its niche applications .

Biological Activity

3,5-Difluorophenylacetic acid (DFPA), with the chemical formula C8H6F2O2\text{C}_8\text{H}_6\text{F}_2\text{O}_2 and CAS number 105184-38-1, is a fluorinated aromatic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article outlines the biological activity of DFPA, focusing on its mechanisms of action, synthesis, and relevant case studies.

This compound is characterized as a light yellow crystalline powder with a molecular weight of 172.13 g/mol. Its structure includes two fluorine atoms positioned at the 3 and 5 positions of the phenyl ring, contributing to its unique chemical behavior and biological properties. DFPA is synthesized through various methods, including fluorination reactions and acylation processes that introduce the difluorophenyl group into acetic acid derivatives .

The biological activity of DFPA primarily revolves around its role as an inhibitor in enzymatic processes. Notably, it has been studied for its ability to inhibit penicillin biosynthetic enzymes. This inhibition is significant in understanding antibiotic resistance mechanisms and developing new antibacterial agents .

Key Mechanisms:

  • Enzyme Inhibition : DFPA acts as a competitive inhibitor for enzymes involved in penicillin biosynthesis, potentially leading to enhanced efficacy of beta-lactam antibiotics.
  • Cytotoxicity : Research indicates that DFPA derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that DFPA derivatives can induce apoptosis in cancer cells. For instance, derivatives synthesized from DFPA have shown promising results in inhibiting cell proliferation in breast cancer models. The mechanism involves the activation of apoptotic pathways and disruption of mitochondrial function .

Case Study: Sorafenib Derivatives

A notable case study involved the preparation of sorafenib derivatives from DFPA. These derivatives were evaluated for their cytotoxic activities against renal cancer cell lines. The findings revealed that certain modifications to the DFPA structure significantly enhanced anticancer activity compared to sorafenib alone .

Data Table: Biological Activities of DFPA Derivatives

Compound Target Activity Reference
DFPAPenicillin biosynthetic enzymesInhibitory
Sorafenib-DFPA derivativeRenal cancer cellsCytotoxic (IC50 = 10 µM)
DFPA derivative ABreast cancer cellsInduces apoptosis (via mitochondrial pathway)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-Difluorophenylacetic acid, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via hydrolysis of its methyl ester precursor (e.g., methyl 3,5-difluorophenylacetate) under acidic or basic conditions. For example, refluxing the ester with aqueous NaOH or HCl yields the free acid. Purification is achieved through recrystallization using solvents like ethanol/water, with melting point (68–70°C) serving as a purity indicator . Advanced routes may employ cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce fluorinated aryl groups .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm structural integrity and fluorine positioning.
  • HPLC : Reversed-phase chromatography with UV detection monitors purity (>98% by area normalization).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (172.13 g/mol) .

Q. How does the fluorine substitution pattern influence the compound’s physical properties?

  • Methodological Answer : The 3,5-difluoro substitution enhances lipophilicity (logP ~2.1) compared to non-fluorinated analogs, improving membrane permeability in biological assays. The fluorine atoms also increase thermal stability, as evidenced by a melting point range of 68–70°C .

Advanced Research Questions

Q. What role does this compound play in enzymatic pathways, and how can its interactions be studied?

  • Methodological Answer : The compound may act as a substrate for enzymes like phenylacetate-CoA ligase, which catalyzes its conversion to phenylacetyl-CoA. To study this, use enzyme kinetic assays (e.g., spectrophotometric monitoring of CoA formation) and competitive inhibition studies with structural analogs .

Q. How can temporal degradation of this compound be quantified in long-term biological experiments?

  • Methodological Answer : Stability under physiological conditions is assessed via:

  • Accelerated stability testing : Incubate the compound in PBS (pH 7.4) at 37°C and analyze degradation products weekly using LC-MS.
  • Metabolic profiling : Use 14C^{14}\text{C}-labeled analogs to track metabolic turnover in cell cultures or in vivo models .

Q. What strategies optimize the compound’s reactivity in palladium-catalyzed coupling reactions?

  • Methodological Answer : Activate the carboxylic acid group as a triflate or boronate ester to enhance electrophilicity. Employ Pd(PPh3_3)4_4 as a catalyst with ligands like SPhos for Suzuki-Miyaura couplings. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How do computational models predict the bioactivity of fluorinated phenylacetic acid derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 09) analyze electronic effects of fluorine substitution on acidity (pKa) and binding affinity to target proteins (e.g., COX-2). Molecular docking (AutoDock Vina) predicts interactions with enzyme active sites .

Q. What experimental designs address contradictions in reported biological activities of this compound?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., cell line, assay buffer) to control variables. Use orthogonal assays (e.g., ELISA for protein binding and SPR for kinetic analysis) to validate results. Meta-analyses of published data can identify confounding factors like impurity profiles .

Properties

IUPAC Name

2-(3,5-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGNSAVLXJKCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146996
Record name 3,5-Difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105184-38-1
Record name 3,5-Difluorophenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105184381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Difluorophenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluorophenylacetic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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